Product packaging for 5-Bromo-4-methyl-2-propoxypyridine(Cat. No.:CAS No. 1289156-16-6)

5-Bromo-4-methyl-2-propoxypyridine

Cat. No.: B2746745
CAS No.: 1289156-16-6
M. Wt: 230.105
InChI Key: INIMTJQVRIRZGX-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-propoxypyridine (CAS 1289156-16-6) is a valuable pyridine-based chemical building block for organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H12BrNO and a molecular weight of 230.1, features a bromine atom at the 5-position of the pyridine ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for carbon-carbon bond formation and are widely used to create complex biaryl structures found in many pharmaceutical compounds and functional materials . The propoxy group at the 2-position and the methyl group at the 4-position influence the electron density and steric profile of the ring, which can fine-tune its reactivity and the properties of resulting molecules . Pyridine derivatives are prominent in medicinal chemistry, exhibiting a range of biological activities including antimicrobial, antitumor, and antioxidant effects . Researchers utilize this brominated pyridine as a key intermediate in the synthesis of novel compounds for biological screening and the development of potential therapeutics . It is supplied with a purity of 98% and should be stored under refrigerated conditions . This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical ingredient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B2746745 5-Bromo-4-methyl-2-propoxypyridine CAS No. 1289156-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIMTJQVRIRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Methyl 2 Propoxypyridine and Analogues

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of 5-bromo-4-methyl-2-propoxypyridine involves the systematic deconstruction of the molecule to identify readily available starting materials. The primary disconnections are centered around the carbon-halogen, carbon-oxygen, and carbon-carbon bonds attached to the pyridine (B92270) core.

A logical retrosynthetic pathway would commence with the disconnection of the 2-propoxy group, leading to the precursor 5-bromo-2-halo-4-methylpyridine (where halo is typically Cl or Br). This is a common strategy as the 2-position of the pyridine ring is susceptible to nucleophilic substitution. Subsequently, the 5-bromo and 4-methyl groups can be disconnected to trace back to a simpler pyridine or even acyclic precursors for the construction of the pyridine ring itself.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor NameStructureRationale for Selection
2,5-Dibromo-4-methylpyridineA versatile intermediate where the differential reactivity of the two bromine atoms can be exploited.
4-Methyl-2-chloropyridineA common starting material for introducing substituents at the 2 and 5-positions.
2-Amino-4-methylpyridineCan be a precursor for the introduction of both the bromo and the propoxy functionalities via diazotization and substitution reactions.
PropanolThe source of the propoxy group.
Brominating Agents (e.g., NBS, Br2)For the introduction of the bromine atom at the 5-position.
Methylating Agents (e.g., Organolithium reagents, Grignard reagents)For the introduction of the methyl group at the 4-position if starting from a non-methylated precursor.

Targeted Synthesis Strategies

The synthesis of this compound can be achieved through a series of targeted reactions, each focusing on the introduction of a specific functional group at the desired position on the pyridine ring.

Alkoxylation Approaches for 2-Propoxy Moiety Introduction

The introduction of the 2-propoxy group is typically achieved via a nucleophilic substitution reaction on a 2-halopyridine derivative. The Williamson ether synthesis is a classical and effective method.

Reaction: A 2-halopyridine (commonly 2-chloro- or 2-bromo-4-methyl-5-bromopyridine) is treated with sodium propoxide. The propoxide anion acts as a nucleophile, displacing the halide at the C2 position.

Conditions: The reaction is generally carried out in an aprotic polar solvent like DMF or THF, often with heating to facilitate the reaction.

Starting MaterialReagentProductYield (%)
2-Chloro-4-methyl-5-bromopyridineSodium propoxide in propanolThis compoundHigh
2,5-Dibromo-4-methylpyridineSodium propoxide in propanolThis compoundModerate to High

Regioselective Bromination Pathways for 5-Substitution

The regioselective introduction of a bromine atom at the 5-position of the 4-methyl-2-propoxypyridine ring is a critical step. The directing effects of the existing substituents play a crucial role in determining the position of bromination. The 2-propoxy group is an activating, ortho-, para-directing group, while the 4-methyl group is also an activating, ortho-, para-directing group. This combination strongly directs electrophilic substitution to the 3 and 5 positions.

Method: Electrophilic aromatic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium. nih.gov

Regioselectivity: The steric hindrance from the adjacent 4-methyl group can favor bromination at the 5-position over the 3-position. Careful control of reaction conditions is essential to achieve high regioselectivity. nih.gov

Starting MaterialBrominating AgentConditionsProduct
4-Methyl-2-propoxypyridineN-Bromosuccinimide (NBS)Acetonitrile, 0°C to rtThis compound
4-Methyl-2-propoxypyridineBromine in Acetic AcidRoom temperatureThis compound and 3-bromo isomer

Methylation Strategies for 4-Position Functionalization

If the synthesis starts from a precursor lacking the 4-methyl group, several strategies can be employed for its introduction.

From a Halogenated Precursor: A common approach involves the use of organometallic cross-coupling reactions. For instance, a 4-halopyridine derivative can be coupled with an organometallic reagent containing a methyl group, such as methylmagnesium bromide (a Grignard reagent) or trimethylboroxine, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

From Pyridine N-oxide: Directed ortho-metalation of a pyridine N-oxide can be used to introduce a methyl group at a specific position, followed by deoxygenation.

Starting MaterialReagentCatalystProduct
5-Bromo-4-chloro-2-propoxypyridineCH₃MgBrPd(PPh₃)₄This compound
5-Bromo-2-propoxypyridine-N-oxideLDA, then CH₃I-This compound-N-oxide

Multicomponent and Cascade Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyridines in a single step from simple, readily available starting materials. rsc.orgbohrium.comorganic-chemistry.orgtaylorfrancis.com While a specific MCR for the direct synthesis of this compound may not be established, analogous pyridine syntheses suggest its feasibility.

A potential MCR approach could involve the condensation of a β-dicarbonyl compound, an enamine or an ammonium (B1175870) salt, and a Michael acceptor, with the appropriate functionalities pre-installed on the precursors to yield the desired substitution pattern on the pyridine ring.

Generalized Hantzsch Pyridine Synthesis and its Analogs:

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Aldehydeβ-KetoesterAmmoniaAcetic acid, refluxDihydropyridine, then oxidized to Pyridine
MalononitrileAldehydeThiolBaseHighly substituted pyridines

Catalytic Synthesis Approaches for C-X Bond Formation (X=C, N, O)

Modern catalytic methods provide powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds in the synthesis of functionalized pyridines. unimi.itbeilstein-journals.orgresearchgate.net

C-O Bond Formation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination conditions adapted for etherification) can be used to form the 2-propoxy ether linkage. This can be an alternative to the traditional Williamson ether synthesis, especially for less reactive halides.

C-C Bond Formation: Suzuki, Stille, or Negishi cross-coupling reactions are highly effective for introducing the 4-methyl group. These reactions involve the coupling of a 4-halopyridine derivative with an organoboron, organotin, or organozinc reagent, respectively, in the presence of a palladium catalyst.

C-N Bond Formation: While not directly applicable for the synthesis of the target molecule, catalytic methods for C-N bond formation are crucial for synthesizing analogues where the bromo or propoxy group is replaced by an amino functionality.

Examples of Catalytic Cross-Coupling Reactions for Pyridine Functionalization:

Reaction TypeCoupling PartnersCatalyst SystemBond Formed
Suzuki Coupling4-Bromo-5-bromo-2-propoxypyridine + CH₃B(OH)₂Pd(PPh₃)₄, Na₂CO₃C-C
Buchwald-Hartwig Etherification2,5-Dibromo-4-methylpyridine + PropanolPd₂(dba)₃, Xantphos, Cs₂CO₃C-O

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, and they represent the most prevalent strategy for derivatizing bromo-substituted pyridines. eie.grchemie-brunschwig.ch Palladium-based catalysts, in particular, have been extensively used for their efficiency and functional group tolerance. eie.grumb.edu

One of the most effective methods for creating C-N bonds at the C5 position is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. ustc.edu.cn Research on the synthesis of aza-β-carboline analogues for treating alcohol abuse has demonstrated a key application of this methodology on a closely related substrate, 5-bromo-2-propoxypyridine (B1292393). nih.gov In these syntheses, the bromopyridine is coupled with various anilines to form diarylamine intermediates, which are crucial precursors for subsequent cyclization steps. nih.govrsc.org

The general conditions for this transformation are detailed in the table below.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-propoxypyridine

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Temperature Yield Reference
5-Bromo-2-propoxypyridine 2-Chloroaniline Pd(OAc)₂ X-Phos Cs₂CO₃ Toluene (B28343) 100-140 °C Good nih.govrsc.org

Following the initial C-N bond formation, intramolecular Heck-type cyclizations can be employed to construct more complex heterocyclic systems. nih.gov The versatility of the 5-bromo substituent is further highlighted by its potential use in other widely-used cross-coupling reactions, as summarized in the table below.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions at the C5-Position

Reaction Name Bond Formed Reagents Catalyst System Reference
Suzuki-Miyaura Coupling C-C (Aryl/Vinyl) Boronic acid/ester Pd catalyst + Base chemie-brunschwig.chumb.eduustc.edu.cn
Mizoroki-Heck Coupling C-C (Alkene) Alkene Pd catalyst + Base eie.grumb.edu
Sonogashira Coupling C-C (Alkyne) Terminal Alkyne Pd catalyst + Cu(I) co-catalyst + Base umb.eduustc.edu.cn

More recent advancements include the direct C-H functionalization of 2-alkoxypyridines. For instance, a palladium-catalyzed C5-H polyfluoroarylation of 2-alkoxypyridines has been developed, offering a novel route to functionalization that avoids the pre-installation of a halogen. researchgate.netresearchgate.net

Metal-Free Functionalization Strategies

While transition metal catalysis is dominant, the development of metal-free functionalization methods is a growing area of interest due to cost and sustainability considerations. These strategies often rely on the generation of highly reactive intermediates or unique activation modes.

One such approach involves the formation of pyridyne intermediates from halopyridines. Treatment of a substituted 3-halopyridine with a strong base like potassium hexamethyldisilazide (KHMDS) can generate a pyridyne, which then reacts with a nucleophile (an amine or alcohol) to yield regioselectively aminated or alkoxylated products. researchgate.net

Another prominent metal-free method is the direct amination using magnesium amides (R₂NMgCl·LiCl). This technique has been successfully applied to the amination of pyridine-2-sulfonyl chloride and related N-heterocycles, showcasing a pathway to introduce nitrogen nucleophiles without a transition metal catalyst. researchgate.netacs.org

Furthermore, the direct C2-functionalization of pyridines has been achieved through a transition-metal-free protocol involving aryne multicomponent coupling. nih.gov In this reaction, a pyridylidene intermediate, generated in situ, attacks a carbonyl compound, leading to C2-substituted pyridine derivatives. nih.gov The development of photoredox catalysis also opens new avenues for C-H functionalization, which can be conducted under metal-free conditions using organic photosensitizers. beilstein-journals.orgnih.gov

Reaction Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to multigram or pilot-scale production presents a unique set of challenges that require careful reaction optimization. Key parameters include catalyst loading, reaction time, temperature, and purification methods.

In the synthesis of β-carboline analogues, the Buchwald-Hartwig amination of 5-bromo-2-propoxypyridine was successfully scaled up to a 25-gram level. nih.gov During this scale-up, it was observed that an increase in the palladium catalyst loading from 3 mol% to 6 mol% was necessary to ensure the complete consumption of the starting material. nih.gov This highlights a common issue in process development where catalyst efficiency can differ at larger scales.

The choice of ligand, base, and solvent is critical for optimizing yield and minimizing side products. For the Buchwald-Hartwig coupling, the combination of a bulky electron-rich phosphine ligand like X-Phos with a carbonate base such as cesium carbonate (Cs₂CO₃) in an anhydrous, deoxygenated solvent like toluene is crucial for achieving high yields. nih.govrsc.org

Key Optimization Parameters:

Catalyst System: The choice of both the metal precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., X-Phos, rac-BINAP) is critical and often requires screening to find the optimal combination for a specific substrate pair. rsc.org

Base: The strength and solubility of the base (e.g., Cs₂CO₃, K₂CO₃, t-BuOK) can significantly impact the reaction rate and outcome. rsc.orgresearchgate.net

Solvent: Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation. The polarity of the solvent (e.g., Toluene, Dioxane, DMA) can influence reaction kinetics and solubility of reagents. rsc.org

Temperature and Time: These parameters are optimized to ensure complete conversion while minimizing the formation of degradation products.

Purification: For large-scale synthesis, purification by flash column chromatography may become impractical. Developing procedures that involve crystallization or extraction is often a key goal of process optimization. The synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, for instance, utilizes precipitation and filtration for product isolation. mdpi.com

By carefully controlling these factors, synthetic routes can be made more efficient, robust, and suitable for the large-scale production required for further research and development.

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Methyl 2 Propoxypyridine

Reactivity at the Bromine Center: Cross-Coupling and Substitution Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Investigations with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com For substrates like 5-Bromo-4-methyl-2-propoxypyridine, the bromine atom serves as the leaving group in the catalytic cycle.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromo-2-alkoxypyridines provides a strong basis for predicting its behavior. dergipark.org.trclockss.org For instance, the coupling of 5-bromo-2-methoxypyridine (B44785) with various arylboronic acids proceeds efficiently under standard Suzuki conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate or potassium phosphate. dergipark.org.trmdpi.com The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner. tcichemicals.commdpi.com

A general representation of the Suzuki-Miyaura coupling involving this compound is shown below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Aryl-4-methyl-2-propoxypyridine

The reaction mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency. nih.gov

Negishi and Stille Coupling Applications with Organometallic Reagents

Negishi Coupling: This cross-coupling reaction utilizes organozinc reagents as the coupling partners. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity. wikipedia.org The general applicability of Negishi coupling to bromopyridines suggests that this compound would be a suitable substrate. thieme-connect.comresearchgate.net The reaction typically employs a palladium or nickel catalyst. wikipedia.org The organozinc reagent can be prepared in situ from the corresponding organohalide. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). google.com.pgwikipedia.org It is valued for the stability and ease of handling of the organostannane reagents. wikipedia.org The reaction of 2,5-dibromopyridine (B19318) with organostannanes demonstrates the feasibility of this coupling at the 5-position. researchgate.net Microwave-assisted Stille couplings have also been reported, often leading to reduced reaction times and improved yields. google.com.pg

Table 2: Representative Negishi and Stille Coupling Reactions

Coupling TypeReactant 1Reactant 2CatalystProduct
NegishiThis compoundR-ZnClPd(PPh₃)₄ or Ni(dppe)Cl₂5-R-4-methyl-2-propoxypyridine
StilleThis compoundR-Sn(Alkyl)₃Pd(PPh₃)₄5-R-4-methyl-2-propoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike typical SN2 reactions, the SNAr mechanism involves an addition-elimination pathway, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orgyoutube.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com

In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack. However, the presence of electron-donating groups like the propoxy and methyl groups may somewhat deactivate the ring towards SNAr compared to unsubstituted or more electron-deficient pyridines. The reactivity in SNAr reactions is often in the order of F > Cl > Br > I for the leaving group, which is opposite to the trend in many other substitution reactions. masterorganicchemistry.com

Formation of Organometallic Intermediates from Bromine Substitution

The bromine atom in this compound can be replaced with a metal through a metal-halogen exchange reaction to form a pyridyl organometallic intermediate. This is a common strategy to generate a nucleophilic carbon center on the pyridine ring, which can then react with various electrophiles.

A common method is lithiation, where the bromopyridine reacts with an organolithium reagent, such as n-butyllithium or a lithium-magnesium complex, to form a pyridyllithium or pyridylmagnesium species. researchgate.net These intermediates are highly reactive and can be used to introduce a wide range of functional groups. For example, reaction with an aldehyde or ketone will yield an alcohol, while reaction with carbon dioxide will produce a carboxylic acid.

Reactivity of the Pyridine Nucleus: Functionalization and Ring Transformations

Beyond the reactions at the bromine center, the pyridine ring itself can be functionalized through various strategies, including the activation of C-H bonds.

C-H Functionalization Strategies (e.g., ortho-metalation, meta-selective activation)

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation and subsequent functionalization of a C-H bond ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent position. wikipedia.org

In this compound, the 2-propoxy group can act as a DMG. The oxygen atom of the propoxy group can coordinate with a strong base like butyllithium, directing the deprotonation to the C-3 position. The resulting organolithium intermediate can then be trapped with an electrophile to introduce a substituent at the 3-position. Studies on 2-alkoxypyridines have demonstrated the feasibility of such ortho-metalation reactions. scispace.comacs.org

Electrophilic and Nucleophilic Attack on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. beilstein-journals.orgsnnu.edu.cn This makes it generally less reactive towards electrophilic substitution than benzene, requiring harsh conditions for reactions like nitration and halogenation. uoanbar.edu.iq The nitrogen atom's lone pair can also be protonated or coordinate to a Lewis acid, further deactivating the ring. beilstein-journals.orgsnnu.edu.cn

For this compound:

Electrophilic Attack: The positions for electrophilic attack are determined by the combined electronic effects of the substituents. The propoxy group at the 2-position and the methyl group at the 4-position are electron-donating, which would activate the ring towards electrophilic substitution. Conversely, the bromo group at the 5-position is electron-withdrawing. Generally, electrophilic substitution on pyridine occurs at the 3- or 5-position, as these are the positions with the highest electron density. uoanbar.edu.iq

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. researchgate.net In this compound, the 2-position is occupied by a propoxy group. Nucleophilic aromatic substitution (SNAr) could potentially occur at the 5-position, displacing the bromo group. The reactivity towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups. vcu.edu For instance, studies on bromopyridines have shown they undergo nucleophilic substitution with various nucleophiles. vcu.eduacs.org The rate and outcome of such reactions can be influenced by steric hindrance from adjacent groups. vcu.edu

Pyridine Ring Transformation and Rearrangement Pathways

Substituted pyridines can undergo various ring transformation and rearrangement reactions, often under specific conditions such as photochemical irradiation or in the presence of strong nucleophiles.

Photochemical Rearrangements: Pyridine and its derivatives can undergo phototransposition, leading to the formation of isomeric pyridines. arkat-usa.org This process is thought to involve the formation of Dewar-pyridine intermediates followed by nitrogen migration. arkat-usa.org

Ring-Opening and Recyclization: Certain pyridines can undergo ring-opening when treated with strong nucleophiles, forming intermediates like azahexatrienes (Zincke intermediates) which can then be functionalized and recyclized to form new substituted pyridines. researchgate.net

Skeletal Editing: Advanced synthetic methods allow for the "skeletal editing" of pyridines, where atoms within the ring are replaced to form different heterocyclic or carbocyclic aromatic systems. nih.gov For example, pyrimidines can be transformed into pyridines. acs.orgurfu.ru

Transformations Involving the Propoxy Moiety

The 2-propoxy group on the pyridine ring can also be a site of chemical transformation.

O-Dealkylation: The propoxy group can be cleaved to form the corresponding 2-pyridone. This is a common reaction for 2-alkoxypyridines.

Nucleophilic Displacement: While less common than displacement of a halogen, the propoxy group could potentially be displaced by a strong nucleophile under forcing conditions. The reactivity of 2-alkoxypyridines in nucleophilic substitution reactions is a subject of study. researchgate.net

Reaction with Electrophiles: The oxygen atom of the propoxy group has lone pairs of electrons and can react with electrophiles. However, the nitrogen atom of the pyridine ring is generally more basic and will react preferentially.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of pyridine reactions is crucial for controlling the outcome and developing new synthetic methods.

Elucidation of Key Intermediates in Transformations

The study of reaction mechanisms often involves the identification and characterization of transient intermediates.

Reaction TypeKey Intermediates
Electrophilic Aromatic SubstitutionCarbocation (Wheland) intermediates uci.edu
Nucleophilic Aromatic SubstitutionMeisenheimer complexes researchgate.net
Pyridine Ring TransformationDewar-pyridines, arkat-usa.org Zincke intermediates, researchgate.net oxazino pyridines, acs.org cycloadducts acs.orgurfu.ru
C-H FunctionalizationPyridinyl radicals acs.org

These intermediates are often studied using spectroscopic techniques and computational methods. For example, DFT calculations have been used to investigate the mechanism of pyridine functionalization. nsf.govnih.gov

Kinetic and Thermodynamic Analysis of Reaction Steps

Kinetic and thermodynamic studies provide quantitative insights into reaction pathways.

Kinetic Studies: The rates of nucleophilic substitution on bromopyridines have been studied to understand the influence of substituents and nucleophile identity. acs.org Kinetic isotope effects can help determine the rate-limiting step of a reaction, for instance in C-H bond activation. beilstein-journals.org

Thermodynamic Control: In some reactions, the product distribution is determined by the relative thermodynamic stabilities of the possible products. For example, in the metalation of pyridine, the position of metalation can be under either kinetic or thermodynamic control. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methyl 2 Propoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For 5-Bromo-4-methyl-2-propoxypyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

Based on the known effects of substituents on the pyridine (B92270) ring, a prediction of the ¹H and ¹³C NMR chemical shifts for this compound can be made. The propoxy group at the 2-position is an electron-donating group, which would shield the pyridine ring protons, shifting their signals to a higher field (lower ppm). Conversely, the bromine atom at the 5-position is an electron-withdrawing group, which would deshield the adjacent protons, causing a downfield shift. The methyl group at the 4-position is weakly electron-donating.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
H-3~6.5 - 6.8-Shielded by the adjacent propoxy group.
H-6~7.8 - 8.1-Deshielded by the adjacent bromine and nitrogen atoms.
4-CH₃~2.2 - 2.5~17 - 20Typical range for a methyl group on an aromatic ring.
O-CH₂-~4.2 - 4.5~68 - 72Methylene group attached to an oxygen atom.
-CH₂-CH₂-~1.7 - 2.0~22 - 25Methylene group adjacent to the O-CH₂ group.
-CH₂-CH₃~0.9 - 1.2~10 - 13Terminal methyl group of the propoxy chain.
C-2-~160 - 165Carbon attached to the electron-donating propoxy group.
C-3-~110 - 115Shielded carbon adjacent to the propoxy group.
C-4-~145 - 150Carbon attached to the methyl group.
C-5-~115 - 120Carbon attached to the bromine atom.
C-6-~148 - 152Deshielded carbon adjacent to the nitrogen atom.

Disclaimer: The chemical shifts presented in this table are predictive and have not been experimentally verified for this compound. These predictions are based on general principles of NMR spectroscopy and data from analogous compounds.

To unambiguously assign the predicted chemical shifts, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the propoxy group: the O-CH₂ protons would show a cross-peak with the adjacent -CH₂- protons, which in turn would show a cross-peak with the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal predicted at ~2.2-2.5 ppm would correlate with the carbon signal at ~17-20 ppm, confirming the assignment of the 4-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for piecing together the molecular skeleton. For example, the H-3 proton would be expected to show a correlation to C-2, C-4, and C-5, while the H-6 proton would correlate to C-2 and C-5. The protons of the 4-methyl group would show correlations to C-3, C-4, and C-5. These long-range correlations would definitively confirm the substitution pattern of the pyridine ring.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline phase. For a crystalline sample of this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): This is the most common ssNMR experiment for ¹³C. It would provide information about the number of crystallographically inequivalent carbon sites in the unit cell. Polymorphism, the existence of different crystal forms, could be readily identified by the appearance of different sets of chemical shifts.

¹⁵N CP/MAS: The pyridine nitrogen is a sensitive probe of its local environment. The ¹⁵N chemical shift is influenced by factors such as hydrogen bonding and crystal packing effects. iucr.org Although isotopic enrichment with ¹⁵N would likely be necessary due to its low natural abundance, the resulting spectrum would provide valuable information about intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of almost equal intensity separated by 2 Da.

Interactive Table: Predicted ESI-MS Data for this compound

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Notes
[M+H]⁺230.0286232.0265The characteristic bromine isotope pattern would be observed.

Disclaimer: The m/z values are calculated based on the exact masses of the isotopes and are predictive. Experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. While specific MS/MS data for this compound is unavailable, likely fragmentation pathways can be predicted.

A common fragmentation pathway for protonated pyridine derivatives involves the loss of neutral molecules. For this compound, the fragmentation of the propoxy group would be expected.

Interactive Table: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

Predicted Fragment Ion (m/z) Proposed Neutral Loss Structure of Fragment
188/190Propene (C₃H₆)[5-Bromo-4-methyl-2-hydroxypyridine+H]⁺
172/174Propanol (C₃H₈O)[5-Bromo-4-methylpyridine]⁺
93Bromine radical (Br•) and Propene (C₃H₆)[4-methyl-2-hydroxypyridine+H]⁺

Disclaimer: The fragmentation pathways and resulting m/z values are predictive and based on general fragmentation rules for similar compounds.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If suitable crystals of this compound could be grown, X-ray crystallography would provide a wealth of information.

Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the pyridine ring and the conformation of the propoxy side chain would be determined.

Determination of Bond Lengths, Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound can be determined using single-crystal X-ray diffraction. This technique would provide accurate measurements of the bond lengths, the angles between bonds, and the torsion angles that define the molecule's conformation.

Based on data from structurally similar pyridine derivatives, the following table presents the expected bond lengths and angles for this compound. The pyridine ring is anticipated to be nearly planar, with the propoxy group exhibiting some conformational flexibility around the C-O bonds.

Table 1: Predicted Bond Lengths and Angles for this compound

Parameter Atoms Involved Predicted Value
Bond Lengths
C-Br~1.90 Å
C-N (in ring)~1.34 Å
C-C (in ring)~1.39 Å
C-O (propoxy)~1.36 Å
O-C (propoxy)~1.43 Å
C-C (methyl)~1.51 Å
Bond Angles
C-C-Br~120°
C-N-C~117°
C-C-O~125°
C-O-C~118°
Torsion Angles
C-C-O-CDefines propoxy orientation

Note: These values are estimations based on related structures and may vary in an actual experimental determination.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in several types of non-covalent interactions that dictate their packing in the crystal lattice.

Halogen Bonding: A significant interaction is expected to be halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom, such as the nitrogen of a neighboring pyridine ring. This type of interaction is a powerful tool in crystal engineering. mdpi.comrsc.orgnih.govjyu.fi The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring. mdpi.com

C-H···π Interactions: The aromatic pyridine ring can act as a π-electron donor, interacting with hydrogen atoms from the methyl or propoxy groups of adjacent molecules. These C-H···π interactions are crucial in stabilizing the crystal structure of many organic compounds. rsc.org

The interplay of these interactions would result in a well-defined supramolecular architecture. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is invaluable for identifying the functional groups within a molecule. For this compound, the spectra would be characterized by the vibrational modes of the substituted pyridine ring and the attached functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H stretching (aromatic)Pyridine Ring3100-3000Medium to Weak
C-H stretching (aliphatic)Methyl, Propoxy2980-2850Strong
C=N, C=C stretchingPyridine Ring1600-1450Strong
CH₃, CH₂ bendingMethyl, Propoxy1470-1370Medium
C-O stretchingPropoxy Ether1260-1000Strong
C-Br stretchingBromo-Pyridine600-500Medium to Strong

The FT-IR and Raman spectra would be complementary. For instance, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum, while the asymmetric and polar group vibrations are typically stronger in the FT-IR spectrum. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The substitution pattern on the pyridine ring in this compound will influence the energies of its molecular orbitals and thus its absorption spectrum.

It is expected to show π → π* transitions, characteristic of the pyridine ring, likely in the range of 250-300 nm. The presence of the bromine atom and the propoxy group, both having non-bonding electrons, may also give rise to n → π* transitions, which are typically weaker and at longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many pyridine derivatives are not strongly fluorescent, certain substitutions can enhance emission. The fluorescence properties of this compound would depend on the efficiency of intersystem crossing to the triplet state and non-radiative decay pathways. If it does fluoresce, the emission would be at a longer wavelength than the absorption, following Stokes' shift. acs.org

Computational and Theoretical Investigations of 5 Bromo 4 Methyl 2 Propoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed picture of the electron distribution and related properties of 5-Bromo-4-methyl-2-propoxypyridine can be obtained.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atom, which possess lone pairs of electrons. The LUMO is anticipated to be distributed over the π-system of the pyridine ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the bromine atom would also exhibit a negative potential. In contrast, the hydrogen atoms of the methyl and propoxy groups would display positive potentials.

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Chemical hardness (η) and its inverse, softness (S), indicate the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for understanding regioselectivity in chemical reactions.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorValue
Chemical Hardness (η)2.81 eV
Chemical Softness (S)0.356 eV⁻¹
Electronegativity (χ)4.04 eV
Chemical Potential (μ)-4.04 eV
Electrophilicity Index (ω)2.89 eV

Note: These values are hypothetical and derived from the predicted HOMO and LUMO energies.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around its single bonds, particularly the C-O bond of the propoxy group. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy surface.

This analysis would identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The energy barriers between these conformers would also be determined, providing insight into the molecule's flexibility at different temperatures. It is expected that the most stable conformer would have the propoxy group oriented to minimize steric hindrance with the adjacent methyl group and the pyridine ring.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. The predicted shifts are compared to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) can help to identify characteristic functional groups and confirm the molecule's structure. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C2 (ipso-propoxy)163.5
C3110.2
C4 (ipso-methyl)148.1
C5 (ipso-bromo)115.8
C6140.3
C (propoxy, -OCH₂-)69.8
C (propoxy, -CH₂CH₂-)22.5
C (propoxy, -CH₃)10.7
C (methyl)18.9

Note: These values are hypothetical and represent plausible predictions for this structure.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could model various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling at the bromine position).

This modeling would involve:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Through this detailed modeling, the most favorable reaction pathway can be determined, providing insights that can guide experimental work.

Investigation of Non-Covalent Interactions and Supramolecular Recognition Modeling

The study of non-covalent interactions is crucial for understanding how molecules recognize and assemble into larger, ordered structures, a field known as supramolecular chemistry. For this compound, several types of non-covalent interactions are expected to play a significant role in its supramolecular assembly. These can be investigated using computational methods like Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Reduced Density Gradient (RDG) analysis. niscpr.res.inresearchgate.netmdpi.com

Halogen Bonding: A key interaction involving this compound is halogen bonding. The bromine atom, when bonded to an electron-withdrawing aromatic ring like pyridine, can develop a region of positive electrostatic potential on its outermost surface, known as a σ-hole. acs.orgiucr.orgacs.org This positive region can interact favorably with electron-rich sites on neighboring molecules, such as the nitrogen atom of another pyridine ring or the oxygen atom of the propoxy group. The strength of these halogen bonds is tunable based on the electronic environment. acs.org Theoretical studies on other brominated pyridines have shown that these interactions can be significant, with interaction energies contributing to the stability of the crystal lattice. acs.orgwhiterose.ac.uk

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with adjacent pyridine rings. These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal structures of aromatic compounds. The substitution pattern on the pyridine ring, including the bromo, methyl, and propoxy groups, will affect the electronic distribution of the π-system and thus the nature and strength of these stacking interactions. rsc.org

Supramolecular Recognition Modeling: Computational modeling can be used to simulate how this compound might interact with other molecules or host systems. By creating models of potential host-guest complexes, researchers can predict binding affinities and geometries. For instance, the pyridine nitrogen and the propoxy oxygen could act as hydrogen bond acceptors, while the bromine could act as a halogen bond donor. These interactions are fundamental to designing systems for molecular recognition, which has applications in areas like catalysis and materials science. siesascs.edu.in

Table 1: Predicted Non-Covalent Interactions in this compound and Their Estimated Energies (based on analogous systems).
Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)Computational Method for Investigation
Halogen BondingC-Br···N (pyridine)-2.0 to -5.0DFT, AIM, RDG
Halogen BondingC-Br···O (propoxy)-1.5 to -3.5DFT, AIM, RDG
Hydrogen BondingC-H (methyl)···N (pyridine)-0.5 to -1.5DFT, NBO
Hydrogen BondingC-H (propoxy)···N (pyridine)-0.5 to -1.5DFT, NBO
π-π StackingPyridine ring ··· Pyridine ring-2.0 to -10.0DFT, PIXEL

Advanced Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular motions, and phase behavior. nih.govresearchgate.net

For this compound, MD simulations could be employed to understand several aspects of its dynamic behavior:

Intermolecular Dynamics in Condensed Phases: In a simulated liquid or solid state, MD can illustrate how individual molecules of this compound move and interact with each other. This can provide insights into properties like diffusion coefficients, viscosity, and the formation of local structural motifs. For example, simulations could show the lifetime of halogen bonds and hydrogen bonds, revealing the stability of supramolecular assemblies at different temperatures. researchgate.netuni-halle.de

Interaction with Solvents: MD simulations can model the behavior of this compound in different solvents. This is crucial for understanding its solubility and how the solvent molecules arrange themselves around the solute. The simulations can quantify the solvation free energy and identify specific solute-solvent interactions that stabilize the molecule in solution. niscpr.res.in

Phase Transitions: By performing simulations at various temperatures and pressures, it is possible to study phase transitions, such as melting or the transition between different liquid crystal phases, if any exist for this compound. Atomistic simulations have been successfully used to reproduce the phase behavior of other substituted pyridine and pyrimidine (B1678525) derivatives. nih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound.
Simulation TypeProperty InvestigatedPotential Insights
Gas Phase SimulationConformational analysis of the propoxy chainIdentification of stable rotamers and rotational energy barriers.
Condensed Phase Simulation (Liquid/Solid)Translational and rotational diffusionPrediction of transport properties like viscosity and diffusion coefficients.
Condensed Phase Simulation (Liquid/Solid)Lifetime of non-covalent interactionsAssessment of the stability of supramolecular structures.
Solvation SimulationSolvation free energy and radial distribution functionsUnderstanding solubility and the nature of solute-solvent interactions.
Multi-temperature/Pressure SimulationsPhase behaviorPrediction of melting points and potential liquid crystalline phases.

Applications of 5 Bromo 4 Methyl 2 Propoxypyridine and Its Derivatives in Advanced Chemical Systems

Building Blocks for Complex Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring makes 5-Bromo-4-methyl-2-propoxypyridine a versatile building block for constructing more complex molecular architectures. The bromine atom at the 5-position serves as a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This reactivity is central to its utility.

For instance, in syntheses analogous to those for potent anti-alcohol agents, derivatives like 5-bromo-2-propoxypyridine (B1292393) are crucial intermediates. rsc.org A novel two-step protocol has been developed for the regiospecific synthesis of biologically active aza-β-carbolines, which involves a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization. rsc.org This methodology demonstrates how the bromo-alkoxy-pyridine scaffold can be efficiently elaborated into intricate, fused heterocyclic systems. The propoxy and methyl groups on the target compound can further modulate solubility and steric interactions, offering fine control over reaction outcomes and the properties of the final products. Pyridine and its derivatives have long been utilized as stable and reliable precursors for a variety of useful compounds due to their suitability for direct cross-coupling reactions. mdpi.com

Ligands in Organometallic Catalysis

The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. The electronic properties of the ring, modified by the bromo, methyl, and propoxy substituents, can influence the stability and reactivity of the resulting organometallic complexes, making such compounds and their derivatives of great interest in catalysis.

The most prominent application of bromo-substituted pyridines is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

Table 1: Examples of Cross-Coupling Reactions with Related Bromopyridine Derivatives

ReactantCoupling PartnerReaction TypeCatalyst SystemSignificanceReference
5-bromo-2-propoxypyridine4-amino-3-chloropyridineBuchwald-Hartwig AminationPd(OAc)₂ / X-PhosKey step in aza-β-carboline synthesis rsc.org
5-bromo-2-methylpyridin-3-amineArylboronic acidsSuzuki CouplingPalladium-catalyzedSynthesis of novel functionalized pyridine derivatives mdpi.com

Olefin metathesis is a powerful tool for C-C double bond formation, but the performance of common ruthenium-based catalysts can be hindered by coordinating substrates, such as pyridines. The nitrogen atom can bind to the ruthenium center and deactivate the catalyst. However, modifying the electronic properties of the pyridine ring can overcome this challenge.

A key study demonstrated a rare successful cross-metathesis involving an alkene attached to a 2-methoxy-5-bromo pyridine moiety. beilstein-journals.org The presence of the electron-withdrawing bromine atom and the methoxy (B1213986) group is thought to decrease the Lewis basicity of the pyridine nitrogen, thus preventing it from irreversibly binding to and deactivating the Grubbs-Hoveyda II catalyst. beilstein-journals.org This allowed for the efficient coupling of the pyridine-containing olefin with ethyl acrylate (B77674) in 88% yield. beilstein-journals.org Given the similar substitution pattern, this compound is expected to exhibit a comparable modulating effect, enabling its derivatives to participate successfully in complex olefin metathesis reactions without causing catalyst decomposition.

Precursors for Functional Materials

The rigid, aromatic, and electronically tunable nature of the pyridine ring makes it a desirable component in functional organic materials. By using cross-coupling reactions, building blocks like this compound can be incorporated into larger, well-defined structures with specific electronic or optical properties.

Substituted pyridines are integral to many optoelectronic materials. The electron-deficient nature of the pyridine ring makes it an excellent building block for semiconductors and host materials in OLEDs. For example, a host material for OLED applications was synthesized using 5-Bromo-2-fluoropyridine as a key building block. chemicalbook.com The bromo-substituted pyridine was elaborated through subsequent coupling reactions to create a complex, high-performance benzimidazole-based host material. chemicalbook.com

The structure of this compound makes it a promising candidate for similar applications. The bromo-substituent provides a reactive site for polymerization or coupling to other chromophoric units, while the propoxy and methyl groups can be used to ensure good solubility and film-forming properties, which are critical for device fabrication.

The ability of bromopyridines to participate in a wide range of polymerization and cross-coupling reactions makes them valuable precursors for advanced polymeric materials. The incorporation of pyridine units into a polymer backbone can impart desirable properties such as thermal stability, metal-coordinating ability, and specific electronic characteristics.

While direct polymerization of this compound has not been reported, its structure is well-suited for established polymerization methodologies. For instance, it could serve as a monomer in Suzuki polycondensation reactions, reacting with a diboronic acid to create a conjugated polymer. Such polymers are actively researched for applications in sensors, organic electronics, and catalysis. Furthermore, the pyridine moiety can act as a repeating ligand unit in metallo-supramolecular polymers, where the self-assembly of monomers and metal ions leads to highly ordered, functional macromolecular scaffolds.

Supramolecular Chemistry and Host-Guest Systems

The architecture of this compound makes it an intriguing candidate for the construction of complex supramolecular assemblies and for participation in host-guest interactions. The pyridine nitrogen atom provides a hydrogen bond acceptor site, while the bromo substituent is a potential halogen bond donor. The propoxy and methyl groups can engage in hydrophobic and van der Waals interactions, collectively contributing to the formation of ordered structures.

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound can direct its assembly in predictable ways.

The bromine atom at the 5-position is capable of forming halogen bonds, a highly directional and specific non-covalent interaction. acs.orgoup.com In the solid state, bromo-substituted pyridines have been shown to form defined crystal packing motifs through bromine-bromine or bromine-heteroatom interactions. researchgate.net The presence of a "σ-hole" on the bromine atom, a region of positive electrostatic potential, allows it to interact favorably with Lewis bases, such as the nitrogen atom of another pyridine ring. acs.org This can lead to the formation of one-dimensional chains or more complex three-dimensional networks.

The propoxy group at the 2-position and the methyl group at the 4-position introduce hydrophobic regions to the molecule. In polar solvents, these groups can drive the aggregation of molecules to minimize contact with the solvent, leading to the formation of micelles or vesicles. The interplay between the directional halogen bonding and the non-directional hydrophobic interactions could result in the formation of highly ordered, anisotropic nanostructures.

Derivatives of this compound, where the bromo or methyl groups are further functionalized, could lead to even more complex self-assembled systems. For instance, replacement of the bromine with a group capable of hydrogen bonding could introduce another level of control over the assembly process. qucosa.de

Illustrative Self-Assembly Behavior of Substituted Pyridines:

Derivative ClassPrimary Driving InteractionsResulting Supramolecular Structure
Bromo-pyridinesHalogen bonding, π-π stackingLamellar sheets, linear chains
Alkoxy-pyridinesHydrophobic interactions, hydrogen bondingMicelles, vesicles, liquid crystals
Pyridine-amidesHydrogen bonding, dipole-dipole interactionsHelical structures, ribbons

This table is illustrative and based on the general behavior of substituted pyridines in self-assembly processes.

Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a specific guest molecule. The electronic and steric properties of this compound make it a potential component of such systems.

The pyridine ring itself can act as a binding site for various guests. The nitrogen atom can coordinate to metal ions or act as a hydrogen bond acceptor. The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic guests. The substituents on the pyridine ring modulate these interactions. The electron-withdrawing nature of the bromine atom can influence the basicity of the pyridine nitrogen, thereby tuning its binding affinity for Lewis acidic guests.

In the context of a larger host molecule, such as a calixarene (B151959) or a pillar[n]arene functionalized with this compound units, the propoxy and methyl groups can contribute to the formation of a hydrophobic binding cavity. acs.orgnih.gov The length and flexibility of the propoxy chain can influence the size and shape of this cavity, allowing for size- and shape-selective binding of small organic molecules. acs.org The bromine atom, in this context, could either be directed into the cavity to interact with a guest or be positioned on the exterior of the host to mediate inter-host interactions.

Hypothetical Binding Affinities of a Host Functionalized with Pyridine Derivatives:

Guest MoleculeHost with this compoundHost with 2-propoxypyridine
Adamantane ModerateWeak
N-methylpyridinium StrongModerate
Benzene WeakWeak

This table presents hypothetical binding affinities to illustrate the potential influence of the bromo and methyl substituents on molecular recognition.

Chemical Probes for Fundamental Reaction Studies

Chemical probes are molecules designed to study biological processes or chemical reactions. The reactivity of the bromo-substituent in this compound makes it a valuable scaffold for the development of such probes.

The carbon-bromine bond in this compound can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.com This allows for the facile introduction of a wide range of functional groups at the 5-position of the pyridine ring. By attaching fluorophores, spin labels, or affinity tags, this compound can be converted into a versatile chemical probe.

For example, a fluorescent dye could be coupled to the pyridine ring to create a probe for monitoring changes in the local environment, such as polarity or pH. The fluorescence properties of the dye could be sensitive to the electronic environment of the pyridine ring, which in turn is influenced by interactions at the nitrogen atom or with the propoxy group.

Furthermore, the bromine atom itself can serve as a useful label. As a heavy atom, it can be used to phase X-ray diffraction data in crystallographic studies of proteins or other macromolecules that bind the probe. The bromo-substituted pyridine could be designed as a ligand for a specific protein, and its binding mode could be elucidated through X-ray crystallography.

The propoxy group can also be modified. For instance, replacing the propyl chain with a longer chain containing a reactive handle would allow for the attachment of the probe to a solid support or a biomolecule.

Potential Chemical Probes Derived from this compound:

Probe TypeFunctionalization at 5-positionPotential Application
Fluorescent Probe Dansyl or Fluorescein groupSensing metal ions or pH changes
Affinity Probe Biotin or a known pharmacophoreIdentifying binding partners in a cellular lysate
Crystallographic Probe Unmodified (utilizing the bromine atom)Phasing X-ray diffraction data of a target protein

This table provides examples of potential chemical probes that could be synthesized from this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of scientific literature on 5-Bromo-4-methyl-2-propoxypyridine is sparse, with detailed research findings being notably absent. Its existence is confirmed primarily through chemical supplier databases. However, by examining research on analogous structures, a speculative but chemically sound picture of its potential can be painted. The key functionalities—a brominated pyridine (B92270) ring, a methyl group, and a propoxy substituent—each suggest specific chemical behaviors and opportunities for further investigation. The bromine atom at the 5-position is a prime site for cross-coupling reactions, the 2-propoxy group influences the electronic properties of the ring, and the 4-methyl group provides an additional site for potential functionalization.

Unexplored Synthetic Avenues for this compound

While a definitive, optimized synthesis for this compound is not prominently documented, several plausible synthetic routes can be postulated based on established pyridine chemistry. A likely precursor is 2-amino-5-bromo-4-methylpyridine, which can undergo a diazotization reaction followed by nucleophilic substitution with propanol. Alternatively, a Williamson ether synthesis approach could be employed, starting from a corresponding 2-hydroxypyridine (B17775) derivative.

Further unexplored avenues could involve late-stage functionalization. For instance, the development of a regioselective C-H activation and propoxylation of a suitable brominated methylpyridine precursor could offer a more atom-economical route. The table below outlines some potential, yet to be explored, synthetic strategies.

Starting Material Key Transformation Potential Reagents Anticipated Advantages
2-Amino-5-bromo-4-methylpyridineDiazotization and Nucleophilic SubstitutionNaNO₂, H₂SO₄; n-PropanolUtilizes a commercially available precursor.
5-Bromo-2-hydroxy-4-methylpyridineWilliamson Ether SynthesisPropyl halide, Strong base (e.g., NaH)A classical and generally reliable method.
5-Bromo-4-methylpyridineC-H Activation/PropoxylationTransition metal catalyst, Propoxylating agentPotentially more direct and efficient.

Untapped Reactivity Modalities and Mechanistic Questions

The reactivity of this compound is largely uninvestigated. The bromine atom is anticipated to be the most reactive site, amenable to a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents at the 5-position, creating a library of novel compounds.

The electronic influence of the 2-propoxy and 4-methyl groups on the reactivity of the bromine atom and the pyridine ring as a whole presents an interesting mechanistic question. It is expected that the electron-donating nature of these groups would modulate the reactivity in cross-coupling reactions. Furthermore, the potential for lithiation at the 3- or 6-positions, followed by electrophilic trapping, remains an untapped area of its chemistry.

Prospects in Emerging Non-Biological Material Science and Catalysis

The inherent structural features of this compound suggest its potential as a building block in non-biological material science and catalysis. Pyridine derivatives are known to be key components in the synthesis of Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). The functional handles on this molecule could be exploited to construct novel materials with tailored electronic and photophysical properties.

In the realm of catalysis, substituted pyridines can act as ligands for transition metals. The specific steric and electronic profile of this compound could lead to the development of catalysts with unique selectivity and activity in various organic transformations.

Potential Application Area Key Structural Feature Prospective Role
Material Science (MOFs, OLEDs)Pyridine ring, Substituent patternBuilding block for novel functional materials.
Homogeneous CatalysisPyridine nitrogen, Steric/electronic profileLigand for transition metal catalysts.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of this compound would greatly benefit from a synergistic approach combining experimental work and computational modeling. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.govacs.orgresearchgate.net For instance, computational studies could predict the relative ease of different synthetic routes and the likely outcomes of various reactions. nih.govacs.orgresearchgate.net

Experimental validation of these computational predictions would then close the loop, leading to a more robust and predictive model of the compound's chemistry. This integrated approach would accelerate the exploration of its properties and applications, paving the way for its use in the development of new materials and catalysts.

Q & A

Q. What are the key synthetic strategies for introducing the propoxy group at the 2-position of 5-Bromo-4-methyl-2-propoxypyridine?

Methodological Answer: The propoxy group can be introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. For NAS, activate the pyridine ring by introducing electron-withdrawing groups (e.g., bromo at C5) to facilitate substitution. Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). For steric hindrance mitigation, consider Ullmann-type coupling with CuI/1,10-phenanthroline in DMSO at 120°C .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computed values (DFT/B3LYP/6-311+G(d,p)). Key peaks: δ ~8.3 ppm (pyridine H3), δ ~4.1 ppm (OCH2_2CH2_2CH3_3), δ ~2.5 ppm (C4-CH3_3) .
  • HPLC : Use a C18 column (ACN:H2_2O 70:30, 1 mL/min); retention time ~6.2 min.
  • Melting Point : Expected range 198–202°C (compare with analogs in pyridine catalogs) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The 4-methyl group creates steric bulk, favoring coupling at the less hindered C6 position. For Suzuki-Miyaura reactions, use Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/EtOH (3:1) at 90°C. Monitor regioselectivity via 1H^1H-NMR integration of coupled products. Computational modeling (e.g., Gaussian09 with NBO analysis) can predict electronic effects .

Q. What crystallographic tools are optimal for resolving structural ambiguities in halogenated pyridines?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and twin refinement (TWIN/BASF commands) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots; WinGX for symmetry validation .
    Example: A similar compound (5-Bromo-2-hydroxy-4-methylpyridine) showed C-Br bond length = 1.89 Å and C-O = 1.36 Å in its crystal structure .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

Methodological Answer: Perform DFT calculations (e.g., Gaussian09) at the M06-2X/def2-TZVP level:

  • Fukui Indices : Identify nucleophilic (C6) and electrophilic (C3) sites.
  • NBO Charges : Quantify charge distribution; Br (δ−0.45) directs electrophiles to C3 .
    Validate with experimental bromination (NBS in CCl4_4) and compare regioselectivity.

Q. What strategies mitigate decomposition during prolonged storage of brominated pyridines?

Methodological Answer:

  • Storage : Use amber vials under argon at −20°C. Add stabilizers (0.1% BHT) to inhibit radical degradation.
  • Stability Assay : Monitor via monthly HPLC; degradation products (e.g., de-brominated analogs) should remain <2% over 6 months .

Contradictions and Resolutions

  • Evidence Conflict : Some catalogs report varying melting points for bromopyridines (±5°C). Resolution: Cross-validate with DSC and purity assays .
  • Synthetic Yields : NAS yields range 40–70% vs. Ullmann coupling (60–85%). Optimize via DoE (Design of Experiments) .

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